Polyethylene glycol 3 caprylamine is produced through the reaction of caprylic acid with polyethylene glycol. The synthesis often involves the use of specific catalysts and solvents to ensure the desired molecular structure is achieved. The compound is commercially available from various chemical suppliers.
Polyethylene glycol 3 caprylamine falls under the category of surfactants and emulsifying agents. It is classified as a non-ionic surfactant, which means it does not carry any charge and can interact with both hydrophilic and hydrophobic substances effectively.
The synthesis of polyethylene glycol 3 caprylamine typically involves the following steps:
The synthesis process requires careful control of temperature, pressure, and reaction time. Commonly used reagents include:
The yield of the synthesis process can vary based on the conditions employed, typically ranging from 70% to 90%.
Polyethylene glycol 3 caprylamine has a complex molecular structure characterized by a long hydrophobic alkyl chain (caprylic acid) attached to a polyethylene glycol backbone.
The structural representation includes:
Polyethylene glycol 3 caprylamine can participate in several chemical reactions:
Common reagents for these reactions include:
Polyethylene glycol 3 caprylamine functions primarily through its surfactant properties. It reduces surface tension between different phases, facilitating better mixing and stabilization of emulsions.
The mechanism involves:
Polyethylene glycol 3 caprylamine has a wide range of applications, including:
The Read-Across Assessment Framework (RAAF) developed by the European Chemicals Agency (ECHA) provides a structured methodology for evaluating read-across justifications under REACH. This framework is particularly crucial for phase-in substances like EINECS 305-320-7, where registrants may use data from structurally similar "source" substances ("analogues") to predict the properties of the "target" substance, thereby avoiding unnecessary animal testing [1]. The RAAF establishes 17 assessment elements (AEs) organized into scenarios corresponding to common read-across approaches, including analogue, functional group, and structural similarity-based groupings [8].
For a successful read-across argument supporting EINECS 305-320-7, registrants must provide a hypothesis-driven justification that explicitly explains why data from source substances can reliably predict the target substance's properties. This requires robust documentation of structural similarities, metabolic pathways, and mechanistic relationships [1]. The RAAF mandates creation of a comprehensive data matrix highlighting trends within the category and rigorous analysis of experimental data for contradictions against the proposed hypothesis [1]. According to recent evaluations, only 49% of read-across hypotheses were accepted by ECHA between 2008-2023, with group read-across approaches demonstrating significantly higher acceptance odds than analogue approaches [8].
Table: Key Assessment Elements in ECHA's RAAF for Read-Across Acceptance
Assessment Element | Critical Requirement | Common Pitfalls |
---|---|---|
Structural Similarity | Clear demonstration of structural and physicochemical alignment | Insufficient evidence for shared functional groups |
Data Consistency | Analysis of trends and contradictions within category | Unexplained outliers in experimental data |
Mechanistic Rationale | Biological plausibility for property transfer | Lack of evidence for shared metabolic pathways |
Uncertainty Analysis | Quantitative estimation of uncertainty in prediction | Failure to address dissimilarity impacts |
Substances listed in EINECS, including EINECS 305-320-7, are classified as phase-in substances under REACH, granting them extended registration deadlines culminating in the final 2018 deadline [4] [5]. Post-2018, manufacturers or importers of EINECS substances exceeding 1 tonne per year must maintain comprehensive registration dossiers containing robust safety data. For substances like EINECS 305-320-7, this includes detailed information on substance identity, manufacturing processes, uses, classification, and guidance for safe use [2].
The tonnage threshold directly dictates testing requirements through REACH Annexes VII-XI. For instance, substances at 1-10 tonnes/year require testing specified under Annex VII, while those exceeding 100 tonnes/year trigger additional Annex IX-X testing [1]. ECHA's dossier evaluation process rigorously examines testing proposals and read-across adaptations, with over 20% of REACH registration dossiers checked for compliance as of 2023 [8]. The Substance Registered Factsheets in ECHA's database provide transparency on registration status, with "Active" status indicating compliance for market placement [2].
Table: Post-2018 REACH Compliance Obligations by Tonnage Band
Annual Tonnage | REACH Annex | Key Requirements | Status Indicators |
---|---|---|---|
≥1 to <10 tonnes | Annex VII | Basic physicochemical, in vitro data | IUCLID dossier completeness |
≥10 to <100 tonnes | Annex VIII | Extended in vitro testing | "Active" status in ECHA database |
≥100 to <1000 tonnes | Annex IX | In vivo repeated dose toxicity | Valid testing proposals |
≥1000 tonnes | Annex X | Full testing including carcinogenicity | CSR with exposure scenarios |
The EC Inventory represents the regulatory foundation for chemical identification within the EU, comprising three distinct lists with unique historical contexts and regulatory implications. The European Inventory of Existing Commercial Chemical Substances (EINECS) contains substances marketed between January 1, 1971, and September 18, 1981, encompassing 100,102 entries identified by EC numbers in the 2xx-xxx-x or 3xx-xxx-x formats [4] [10]. EINECS 305-320-7 falls within this classification system as a phase-in substance under REACH [5].
The European List of Notified Chemical Substances (ELINCS) succeeded EINECS for substances first marketed after September 18, 1981, following notification under the Dangerous Substances Directive (67/548/EEC). ELINCS substances carry 4xx-xxx-x identifiers and represent 4,381 substances that underwent pre-REACH notification procedures [4] [10]. The No-Longer Polymers (NLP) list emerged from the 1992 redefinition of polymers, capturing 703 substances previously classified as polymers but excluded under the new definition, marketed between September 18, 1981, and October 31, 1993, with 5xx-xxx-x identifiers [5] [10].
ECHA maintains administrative "List numbers" (6xx-xxx-x to 9xx-xxx-x) for substances identified only by CAS numbers or without numerical identifiers. These are distinct from official EC numbers as they lack publication in the Official Journal and serve administrative purposes only [10]. Notably, ECHA will transition EC numbers from a 7-digit numerical format to an alphanumeric format (e.g., "A00-000-0") in 2025 due to exhaustion of available numerical combinations [9].
Table: Composition and Characteristics of the EC Inventory
Inventory | Temporal Scope | EC Number Format | Regulatory Status |
---|---|---|---|
EINECS | Marketed 1971-1981 | 2xx-xxx-x / 3xx-xxx-x | Phase-in substances under REACH |
ELINCS | Notified after 1981 | 4xx-xxx-x | Notified new substances |
NLP | Marketed 1981-1993 | 5xx-xxx-x | Substances no longer polymer classification |
List Numbers | Administrative assignments | 6xx-xxx-x to 9xx-xxx-x | Non-official administrative identifiers |
Table: Compound Identifiers in Regulatory Context
EC Number | CAS Number | Substance Name | Registration Status |
---|---|---|---|
305-320-7 | Not identified | EINECS 305-320-7 | Unknown (reference substance) |
214-275-1 | 1119-34-2 | (+)-L-arginine hydrochloride | Active (Full and Intermediate) |
201-766-0 | 87-69-4 | (+)-tartaric acid | Active (Full and Intermediate) |
207-355-2 | 464-49-3 | (+)-bornan-2-one | Active (Full) |
947-799-0 | - | Reaction products of 2-hydroxy-6-nitro-4-sulphonaphthalene-1-diazonium coupled with resorcinol, subsequently coupled with diazotised 5-amino-2-anilinobenzenesulphonic acid, iron(III) complexes, sodium salts | Active (Full) |
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 51999-19-0
CAS No.: 67584-42-3